Methyl 4-((2,5-dimethylbenzyl)oxy)-6-fluoroquinoline-2-carboxylate
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Overview
Description
Methyl 4-((2,5-dimethylbenzyl)oxy)-6-fluoroquinoline-2-carboxylate is a versatile chemical compound with a unique structure that combines a quinoline core with a methoxy and fluoro substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2,5-dimethylbenzyl)oxy)-6-fluoroquinoline-2-carboxylate typically involves a multi-step process. One common method includes the reaction of 2,5-dimethylphenylmethanol with 4-chloro-6-fluoroquinoline-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2,5-dimethylbenzyl)oxy)-6-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the ester group.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-((2,5-dimethylbenzyl)oxy)-6-fluoroquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.
Industry: The compound is utilized in the development of advanced materials with unique properties, such as enhanced fluorescence or improved stability.
Mechanism of Action
The mechanism of action of Methyl 4-((2,5-dimethylbenzyl)oxy)-6-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in both research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 4-((2,5-dimethylbenzyl)oxy)-6-fluoroquinoline-2-carboxylate include:
- Methyl 4-{[(2,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 2-Methoxyphenyl isocyanate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and fluoro substituents on the quinoline core enhances its potential for diverse applications in various fields of research.
Properties
IUPAC Name |
methyl 4-[(2,5-dimethylphenyl)methoxy]-6-fluoroquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c1-12-4-5-13(2)14(8-12)11-25-19-10-18(20(23)24-3)22-17-7-6-15(21)9-16(17)19/h4-10H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZKLAGRZHLMDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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